molecular formula C9H16ClN3O B1531997 3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride CAS No. 1185170-55-1

3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride

Cat. No.: B1531997
CAS No.: 1185170-55-1
M. Wt: 217.69 g/mol
InChI Key: VAPREROSMQXAKQ-UHFFFAOYSA-N
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Description

3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.

Scientific Research Applications

3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride has several scientific research applications:

Safety and Hazards

The compound is classified under GHS07 and has the signal word ‘Warning’. It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements are P305 + P351 + P338, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl hydrazine with a suitable nitrile oxide precursor to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and distillation can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or acyl groups onto the oxadiazole ring .

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride
  • 5-Chloromethyl-3-isopropyl-1,2,4-oxadiazole
  • 3-Aminomethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride

Uniqueness

3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride is unique due to its specific structural features, such as the isopropyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-propan-2-yl-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-6(2)8-11-9(13-12-8)7-4-3-5-10-7;/h6-7,10H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPREROSMQXAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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